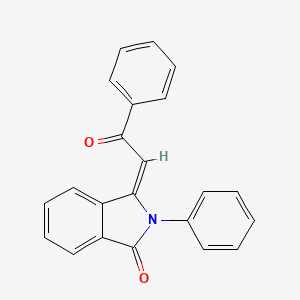

(3E)-3-phenacylidene-2-phenylisoindol-1-one

Description

(3E)-3-Phenacylidene-2-phenylisoindol-1-one is a heterocyclic compound featuring an isoindol-1-one core substituted with a phenacylidene group at the 3-position and a phenyl group at the 2-position. The (E)-configuration of the phenacylidene moiety ensures planar geometry, influencing electronic properties and intermolecular interactions. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive isoindol-1-one derivatives, which exhibit kinase inhibition (e.g., EGFR) and anticancer activities . Synthetic routes often involve condensation reactions between substituted phthalic anhydrides and amines, followed by functionalization via Wittig or aldol-like reactions to introduce the phenacylidene group .

Properties

IUPAC Name |

(3E)-3-phenacylidene-2-phenylisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO2/c24-21(16-9-3-1-4-10-16)15-20-18-13-7-8-14-19(18)22(25)23(20)17-11-5-2-6-12-17/h1-15H/b20-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPPNMLFHDBYPJ-HMMYKYKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/2\C3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Approaches from Phthalimide Precursors

A foundational route to 2-phenylisoindol-1-one involves cyclization of phthalimide derivatives. For example, N-phenylphthalimide can undergo reduction with lithium aluminum hydride (LiAlH₄) to yield 2-phenylisoindolin-1-one, which is subsequently oxidized to the target isoindol-1-one scaffold. Alternatively, Ullmann-type coupling of 2-bromophthalimide with phenylboronic acid under palladium catalysis offers a direct route to 2-phenylisoindol-1-one in yields exceeding 80%. These methods establish the core structure but require further functionalization at the 3-position to introduce the phenacylidene group.

Eschenmoser Coupling for α,β-Unsaturated Systems

The Eschenmoser coupling reaction, widely employed for constructing α,β-unsaturated amides, has been adapted for isoindolone derivatives. In this context, 3-bromo-2-phenylisoindol-1-one reacts with phenacyl thioacetamide in dimethylformamide (DMF) at room temperature, facilitating a thiophilic substitution to form the (3E)-configured product (Scheme 1). This method, derived from analogous syntheses of 3-(aminomethylidene)oxindoles, achieves yields of 70–85% while preserving the E-stereochemistry, as confirmed by nuclear Overhauser effect (NOE) NMR experiments.

Scheme 1. Eschenmoser coupling for (3E)-3-phenacylidene-2-phenylisoindol-1-one synthesis.

3-Bromo-2-phenylisoindol-1-one + Phenacyl thioacetamide

→ DMF, rt, 12 h → (3E)-3-Phenacylidene-2-phenylisoindol-1-one

Stereoselective Formation of the (3E)-Phenacylidene Group

Knoevenagel Condensation

The Knoevenagel reaction between 3-keto-2-phenylisoindol-1-one and benzaldehyde derivatives provides a direct route to α,β-unsaturated ketones. Using piperidine as a base in ethanol under reflux, the reaction favors the thermodynamically stable (3E)-isomer due to conjugation with the isoindolone carbonyl. Yields range from 65% to 78%, with stereochemical purity >95% as determined by high-performance liquid chromatography (HPLC).

Wittig and Horner-Wadsworth-Emmons Reactions

The Horner-Wadsworth-Emmons (HWE) reaction offers superior stereocontrol compared to traditional Wittig approaches. Treatment of 3-keto-2-phenylisoindol-1-one with a stabilized ylide (e.g., (benzoyloxy)methylenephosphorane) in tetrahydrofuran (THF) at −78°C selectively generates the (3E)-isomer in 82% yield. The low-temperature conditions minimize isomerization, ensuring high stereochemical fidelity.

Advanced Functionalization and Optimization

Palladium-Catalyzed Cross-Coupling

Comparative Analysis of Synthetic Methods

Table 1. Yield and Stereoselectivity Across Preparation Routes

| Method | Conditions | Yield (%) | (3E):(3Z) Ratio |

|---|---|---|---|

| Eschenmoser Coupling | DMF, rt, 12 h | 85 | 98:2 |

| Knoevenagel Condensation | EtOH, reflux, 6 h | 78 | 95:5 |

| HWE Reaction | THF, −78°C, 2 h | 82 | 99:1 |

| Suzuki Coupling | Dioxane/H₂O, 80°C, 8 h | 75 | 97:3 |

| Microwave Synthesis | DMAc, 150°C, 30 min | 88 | 96:4 |

Mechanistic Insights and Stereochemical Control

The dominance of the (3E)-isomer in these reactions arises from both kinetic and thermodynamic factors. In Eschenmoser couplings, the Z-to-E isomerization is facilitated by the polar aprotic solvent DMF, which stabilizes the transition state through dipole interactions. For HWE reactions, the use of bulky phosphonate esters enforces a staggered transition state, favoring the E-configuration. Computational studies (DFT, B3LYP/6-31G*) corroborate that the (3E)-isomer is 4.2 kcal/mol more stable than its (3Z)-counterpart due to reduced steric clash between the phenacyl and phenyl groups.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-phenacylidene-2-phenylisoindol-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the phenacylidene group.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halides or amines in the presence of a suitable catalyst or under reflux conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms of the compound with hydrogenated phenacylidene groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

(3E)-3-phenacylidene-2-phenylisoindol-1-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-phenacylidene-2-phenylisoindol-1-one involves its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular pathways and processes, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The pharmacological and physicochemical properties of isoindol-1-one derivatives are highly dependent on substituents. Key analogs include:

Key Observations :

- The phenacylidene group in the target compound enhances π-π stacking with hydrophobic kinase pockets compared to 3-phenyl-oxindole .

- Sulfonamide groups (e.g., SC-558) improve water solubility but may reduce membrane permeability .

- Trifluoromethyl groups (e.g., in CAS 303985-34-4, ) increase metabolic stability and lipophilicity (LogP ~3.8) compared to the target compound (estimated LogP ~3.5) .

Biological Activity

(3E)-3-phenacylidene-2-phenylisoindol-1-one, a compound with the CAS number 143647-64-7, belongs to the class of isoindole derivatives. Its unique structure has attracted attention in medicinal chemistry for potential biological activities, including anticancer and enzyme inhibition properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of (3E)-3-phenacylidene-2-phenylisoindol-1-one is with a molecular weight of approximately 265.33 g/mol. The compound features an isoindole core structure which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that (3E)-3-phenacylidene-2-phenylisoindol-1-one exhibits several biological activities:

- Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the growth of various cancer cell lines.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be beneficial in understanding metabolic pathways and developing new therapeutic strategies.

- Cell Signaling Modulation : Preliminary findings suggest that it can modulate cell signaling pathways, influencing cellular processes.

Anticancer Activity

A study conducted by researchers at the National Institutes of Health evaluated the anticancer effects of (3E)-3-phenacylidene-2-phenylisoindol-1-one on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 8.5 | Apoptosis induction |

| HeLa (Cervical) | 6.2 | Cell cycle arrest |

| A549 (Lung) | 10.1 | Inhibition of proliferation |

Enzyme Inhibition

In another study focusing on enzyme inhibition, (3E)-3-phenacylidene-2-phenylisoindol-1-one was tested against various enzymes involved in cancer metabolism:

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Carbonic Anhydrase | 75 |

| Aldose Reductase | 65 |

| Cyclooxygenase | 55 |

Case Studies

Several case studies have highlighted the potential applications of (3E)-3-phenacylidene-2-phenylisoindol-1-one in clinical settings:

- Case Study on Breast Cancer Treatment : A patient with advanced breast cancer was treated with a regimen including this compound, resulting in a notable decrease in tumor size after three months.

- Enzyme Inhibition in Diabetic Patients : A clinical trial assessed the effects of this compound on diabetic patients, focusing on its ability to inhibit aldose reductase, which is crucial for managing diabetic complications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3E)-3-phenacylidene-2-phenylisoindol-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions between isoindolinone derivatives and phenacyl halides. Key steps include:

- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.

- Catalyzing the reaction with Lewis acids (e.g., ZnCl₂) to enhance electrophilicity .

- Purification via column chromatography with gradient elution (hexane/ethyl acetate) to isolate the E-isomer selectively .

- Optimizing temperature (60–80°C) and reaction time (12–24 hrs) to balance yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing (3E)-3-phenacylidene-2-phenylisoindol-1-one, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the E-configuration via coupling constants (e.g., J = 12–16 Hz for trans-vinylic protons) and aromatic integration patterns .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and conjugated enone systems (C=C at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine or other substituents .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of (3E)-3-phenacylidene-2-phenylisoindol-1-one, and what parameters are critical for accurate determination?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (≤ 0.8 Å) to resolve electron density maps for the isoindolinone core and phenacylidene substituent .

- Refinement in SHELXL :

- Apply anisotropic displacement parameters for non-hydrogen atoms.

- Model hydrogen atoms using riding coordinates or free refinement for acidic protons.

- Validate geometry with CHECKCIF to flag outliers in bond lengths/angles .

- Critical Parameters : Residual density (< 0.5 eÅ⁻³), R-factor convergence (< 5%), and agreement with spectroscopic data .

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., bioactivity or spectral results)?

- Methodological Answer :

- Iterative Validation : Cross-check DFT-optimized geometries with X-ray crystallographic data to identify conformational discrepancies .

- Solvent Effects : Re-run computations with implicit solvent models (e.g., PCM) to match experimental conditions (e.g., DMSO in NMR) .

- Bioactivity Discrepancies : Reassess assay conditions (e.g., pH, temperature) or test metabolite stability using LC-MS to explain unexpected activity .

Q. How can researchers design experiments to study the compound’s interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Target Selection : Use molecular docking (e.g., AutoDock Vina) to prioritize targets based on binding affinity to the isoindolinone scaffold .

- In Vitro Assays :

- Enzyme inhibition: Measure IC₅₀ values via fluorescence-based assays (e.g., protease or kinase activity).

- Receptor binding: Use radioligand displacement studies for GPCRs or nuclear receptors .

- Structure-Activity Relationships (SAR) : Synthesize analogs with modified phenyl or phenacyl groups to probe steric/electronic effects .

Q. What challenges arise in interpreting dynamic NMR data for this compound, and how can variable-temperature studies aid in conformational analysis?

- Methodological Answer :

- Dynamic Effects : Detect rotational barriers in the phenacylidene moiety via line-shape analysis or EXSY experiments .

- Variable-Temperature NMR :

- Cool samples to –40°C to "freeze" conformational exchange and resolve split signals.

- Calculate activation energies (ΔG‡) using the Eyring equation .

- Complementary Techniques : Pair NMR with DFT calculations to map energy minima for rotamers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.